4-Bromo-2-nitrothiophenol chemical structure and molecular weight
4-Bromo-2-nitrothiophenol chemical structure and molecular weight
Technical Whitepaper: Characterization and Utility of 4-Bromo-2-nitrothiophenol
Executive Summary This technical guide provides a comprehensive analysis of 4-Bromo-2-nitrothiophenol (CAS: 76209-02-4), a critical intermediate in the synthesis of heterocyclic pharmacophores. Unlike simple thiophenols, this polysubstituted benzene derivative integrates three distinct functional handles—a nucleophilic thiol, an electrophilic nitro group, and a halogen capable of metal-catalyzed cross-coupling. This guide details its structural properties, selective synthesis via nucleophilic aromatic substitution (SNAr), and its strategic application in developing benzothiazole-based therapeutics.
Chemical Identity and Physicochemical Properties
4-Bromo-2-nitrothiophenol is defined by its high degree of functionalization. The presence of the bromine atom introduces a characteristic isotopic signature, while the nitro group significantly influences the acidity of the thiol proton.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 4-Bromo-2-nitrobenzenethiol |
| Common Synonyms | 4-Bromo-2-nitrothiophenol; 2-Nitro-4-bromothiophenol |
| CAS Registry Number | 76209-02-4 |
| Molecular Formula | C₆H₄BrNO₂S |
| Average Molecular Weight | 234.07 g/mol |
| Monoisotopic Mass | 232.915 u (for ⁷⁹Br); 234.913 u (for ⁸¹Br) |
| Appearance | Yellow crystalline solid (characteristic of nitro-arenes) |
| Predicted pKa (SH) | ~5.5 – 6.0 (Enhanced acidity due to ortho-NO₂ electron withdrawal) |
Mass Spectrometry Insight: Due to the ~1:1 natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of this compound will exhibit a distinctive 1:1 doublet pattern at m/z 233 and 235 (M and M+2). This signature is a primary validation checkpoint during synthesis.
Structural Analysis and Electronic Effects
The reactivity of 4-Bromo-2-nitrothiophenol is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for predicting reaction outcomes.
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The Nitro Effect (ortho-position): The nitro group at position 2 is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-M), it pulls electron density away from the thiol group at position 1. This weakens the S-H bond, making this compound significantly more acidic than unsubstituted thiophenol (pKa ~6.6).
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The Bromine Effect (para-position): Located at position 4, the bromine atom is meta to the nitro group. This positioning is critical; because it is not ortho or para to the nitro group, the C-Br bond is not significantly activated for nucleophilic attack, ensuring that the thiol can be generated without displacing the bromine.
Figure 1: Structural connectivity and electronic influence map. The ortho-nitro group activates the C1 position and acidifies the thiol.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The most robust synthesis route involves the selective displacement of a labile halide (chloride or fluoride) by a sulfur nucleophile. The precursor, 4-bromo-1-chloro-2-nitrobenzene, is ideal because the chlorine atom is activated by the ortho-nitro group, while the bromine atom (meta to nitro) remains inert to SNAr conditions.
Reagents:
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Substrate: 4-Bromo-1-chloro-2-nitrobenzene
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Nucleophile: Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaSH)
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Solvent: Ethanol/Water or DMF
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 4-bromo-1-chloro-2-nitrobenzene in 20 mL of Ethanol.
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Nucleophile Addition: Prepare a solution of Sodium Sulfide (12 mmol, 1.2 eq) in 5 mL of water.
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Reaction: Add the sulfide solution dropwise to the substrate solution at 0°C to control the exotherm.
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Expert Note: Low temperature prevents the formation of disulfide byproducts (4,4'-dibromo-2,2'-dinitrodiphenyl disulfide).
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Reflux: Warm to room temperature and reflux for 2-4 hours. Monitor by TLC (disappearance of starting chloride).
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Acidification: The reaction produces the thiolate salt (Ar-S⁻ Na⁺). Pour the mixture into ice-cold dilute HCl (1M) to protonate the thiolate and precipitate the free thiol (Ar-SH).
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Purification: Filter the yellow precipitate. Recrystallize from ethanol if necessary.
Figure 2: Synthesis via SNAr. The reaction exploits the regioselective activation of the C-Cl bond by the ortho-nitro group.
Reactivity Profile and Applications in Drug Development
4-Bromo-2-nitrothiophenol serves as a "linchpin" scaffold. It enables the construction of fused heterocycles (benzothiazoles) while retaining a halogen handle for late-stage diversification via Palladium-catalyzed cross-coupling.
A. Benzothiazole Formation (The "Jacobson" Cyclization Strategy) The primary utility of this compound is in the synthesis of substituted benzothiazoles, which are privileged structures in medicinal chemistry (e.g., antitumor, antimicrobial agents).
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Mechanism: Reduction of the nitro group (-NO₂) to an amine (-NH₂) generates 2-amino-4-bromothiophenol. Condensation with an aldehyde or carboxylic acid derivative followed by oxidative cyclization yields the benzothiazole core.
B. Palladium-Catalyzed Coupling The bromine atom at position 4 allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Critical Constraint: The free thiol (-SH) is a catalyst poison for Palladium. It must be protected (e.g., as a thioether or disulfide) or cyclized into the benzothiazole before attempting the cross-coupling reaction.
Figure 3: Divergent synthesis pathways. Path 1 leads to heterocyclic cores; Path 2 allows for side-chain modification and cross-coupling.
Safety and Handling Protocols
As a nitro-substituted thiophenol, this compound presents specific hazards that must be managed in a research environment.
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Stench Management: Thiophenols possess a potent, disagreeable odor with a low detection threshold. All manipulations must occur in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
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Toxicity: Like many nitro-aromatics, it is potentially toxic if inhaled or absorbed through the skin. Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory.
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Thermal Stability: While nitro compounds can be energetic, the bromine and thiol substituents generally stabilize the lattice. However, avoid heating the dry solid above 100°C without explicit DSC (Differential Scanning Calorimetry) safety data.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21980019: 4-Bromo-2-nitrobenzenethiol.[1] Retrieved from [Link]
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Pradhan, N. C., & Sharma, M. M. (1992). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. Industrial & Engineering Chemistry Research, 31(7), 1606-1609. (Mechanistic basis for SNAr synthesis). Retrieved from [Link]
